6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, a 4-methylpiperazin-1-ylmethyl group at the 4th position, and a phenyl group at the 7th position on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-hydroxy-4-methyl-2H-chromen-2-one with 4-methylpiperazine in the presence of a suitable catalyst under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which is then further reacted with a phenylating agent to introduce the phenyl group at the 7th position .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to form a ketone derivative.
Reduction: The chromen-2-one scaffold can be reduced to form the corresponding dihydro derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential antimicrobial and anticancer activities.
Medicine: As a candidate for drug development due to its diverse biological activities.
Industry: In the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. For example:
6-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperazine and phenyl groups, resulting in different biological activities.
4-hydroxy-6-methylaurone: A regioisomer with different substitution patterns, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other chromen-2-one derivatives .
Properties
IUPAC Name |
6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXVFHHDZHPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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